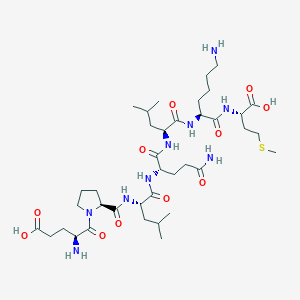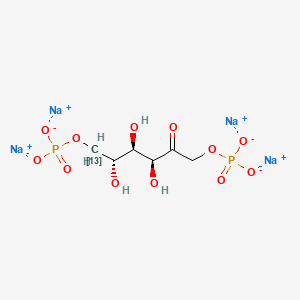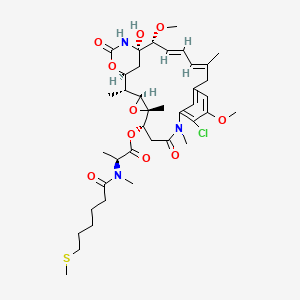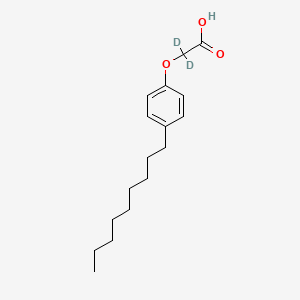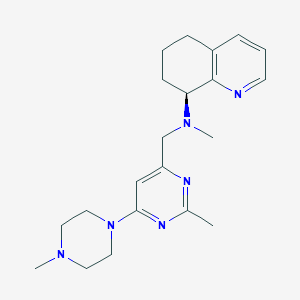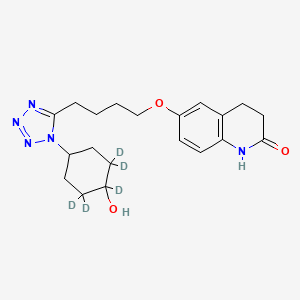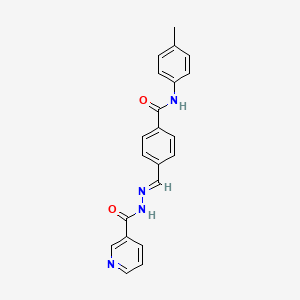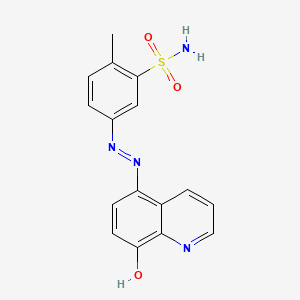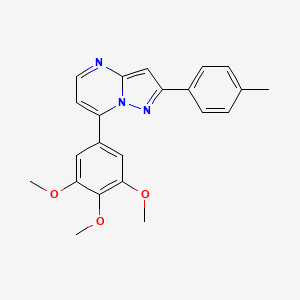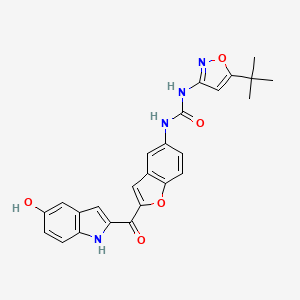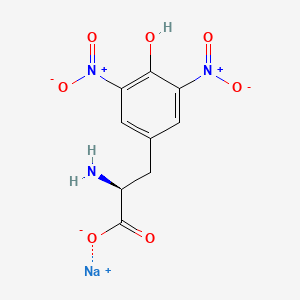
3,5-Dinitro-L-tyrosine (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dinitro-L-tyrosine (sodium): is a derivative of the amino acid tyrosine. It is characterized by the presence of two nitro groups at the 3 and 5 positions on the aromatic ring of the tyrosine molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine (sodium) typically involves the nitration of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by nitration using a mixture of nitric acid and sulfuric acid. After nitration, the protecting groups are removed, and the product is neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production methods for 3,5-Dinitro-L-tyrosine (sodium) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain safety and efficiency .
化学反应分析
Types of Reactions: 3,5-Dinitro-L-tyrosine (sodium) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products:
Oxidation: Products include dinitro derivatives with additional oxygen-containing groups.
Reduction: Products include 3,5-diamino-L-tyrosine (sodium).
Substitution: Products vary depending on the substituent introduced.
科学研究应用
3,5-Dinitro-L-tyrosine (sodium) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialized chemicals and materials
作用机制
The mechanism of action of 3,5-Dinitro-L-tyrosine (sodium) involves its interaction with specific molecular targets. The nitro groups on the aromatic ring can participate in redox reactions, affecting the activity of enzymes and other proteins. The compound can also act as a substrate or inhibitor for certain biochemical pathways, influencing cellular processes .
相似化合物的比较
3,5-Diamino-L-tyrosine (sodium): A reduced form of 3,5-Dinitro-L-tyrosine (sodium) with amino groups instead of nitro groups.
3,5-Diiodo-L-tyrosine (sodium): A halogenated derivative with iodine atoms at the 3 and 5 positions.
3,5-Dibromo-L-tyrosine (sodium): Another halogenated derivative with bromine atoms at the 3 and 5 positions
Uniqueness: 3,5-Dinitro-L-tyrosine (sodium) is unique due to its nitro groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specific research applications where other derivatives may not be suitable .
属性
分子式 |
C9H8N3NaO7 |
|---|---|
分子量 |
293.17 g/mol |
IUPAC 名称 |
sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |
InChI |
InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1 |
InChI 键 |
SDPPRYPYKFDRGM-JEDNCBNOSA-M |
手性 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+] |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


